N-(3-methylphenyl)-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC15702520
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13NO2 |
|---|---|
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | N-(3-methylphenyl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C16H13NO2/c1-11-5-4-7-13(9-11)17-16(18)15-10-12-6-2-3-8-14(12)19-15/h2-10H,1H3,(H,17,18) |
| Standard InChI Key | ULYAFFDVFTVVIN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Introduction
Chemical Structure and Nomenclature
N-(3-Methylphenyl)-1-benzofuran-2-carboxamide (IUPAC name: N-(3-methylphenyl)-1-benzofuran-2-carboxamide) has the molecular formula C₁₆H₁₃NO₂ and a molecular weight of 251.28 g/mol . The structure comprises:
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A benzofuran core (fused benzene and furan rings).
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A carboxamide group (-C(=O)NH-) at position 2 of the benzofuran.
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A 3-methylphenyl group attached to the carboxamide nitrogen.
The compound’s stereochemistry is achiral, and its planar structure facilitates interactions with biological targets such as enzymes and receptors .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves coupling 3-methylaniline with 1-benzofuran-2-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane. Key steps include:
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Activation of the carboxylic acid: Formation of an reactive intermediate (e.g., acyl chloride or mixed anhydride).
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Nucleophilic substitution: Reaction with 3-methylaniline to form the carboxamide bond.
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Purification: Column chromatography or crystallization to isolate the product .
Advanced Synthetic Methods
Physicochemical Properties
The compound’s lipophilicity (logP = 4.81) suggests good membrane permeability, a critical factor for bioavailability .
Biological Activities and Mechanisms
Anticancer Activity
N-(3-Methylphenyl)-1-benzofuran-2-carboxamide derivatives exhibit dose-dependent cytotoxicity against cancer cell lines:
Mechanism: Inhibition of protein kinases (e.g., PLK1) and induction of apoptosis via caspase-3 activation . Comparative studies show enhanced activity over unsubstituted benzofuran analogs due to the electron-donating methyl group .
Antimicrobial Activity
The 3-methylphenyl group enhances hydrophobic interactions with microbial cell membranes, disrupting integrity .
Pharmacological Applications
Drug Development
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Anticancer agents: Optimized derivatives are in preclinical trials for solid tumors .
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Antimicrobials: Candidate for topical formulations against MRSA .
Structure-Activity Relationship (SAR)
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Position 2 (carboxamide): Critical for target binding; replacing the amide with ester reduces activity .
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3-Methylphenyl group: Enhances lipophilicity and bioavailability compared to halogenated analogs .
Comparative Analysis with Analogous Compounds
| Compound | Biological Activity | Key Difference |
|---|---|---|
| N-(4-Fluorophenyl)-1-benzofuran-2-carboxamide | Antiviral (HCV NS5B inhibition) | Fluorine enhances enzyme binding |
| N-(3-Chlorophenyl)-1-benzofuran-2-carboxamide | Antifungal (MIC = 16 µg/mL) | Chlorine increases electronegativity |
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